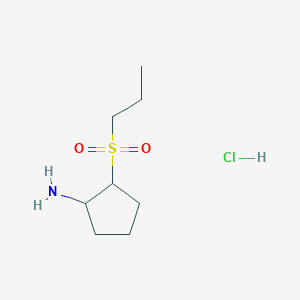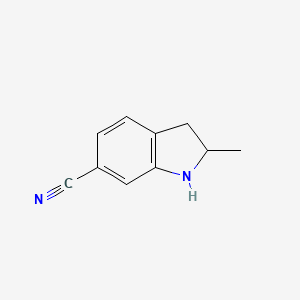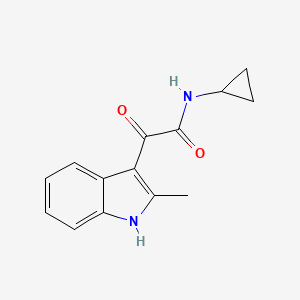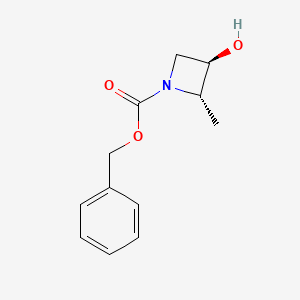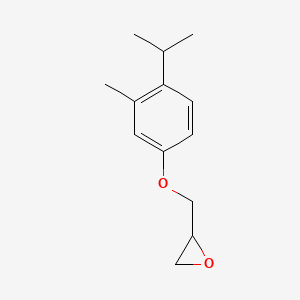
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocyclic Compounds
The compound N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can be related to the synthesis of new heterocyclic compounds. In a study by Tlekhusezh, Badovskaya, and Tyukhteneva (1996), new derivatives of heterocyclic compounds, containing similar groups, were prepared through reactions with various agents, highlighting the potential of these compounds in synthesizing diverse heterocyclic structures with possible applications in medicinal chemistry and material science (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).
Water-Soluble Prodrug Design
In the realm of drug delivery, the design of water-soluble, solution-stable, and biolabile prodrugs is another area where similar compounds have been studied. Jensen, Bundgaard, and Falch (1990) explored N-substituted aminomethylbenzoate esters of metronidazole, which share structural similarities, as water-soluble prodrugs for intravenous administration. Their research underscores the significance of such compounds in enhancing the solubility and stability of pharmaceuticals (Jensen, Bundgaard, & Falch, 1990).
Anticonvulsant Activity in Hybrid Compounds
The compound is structurally related to various hybrid molecules synthesized for potential use as anticonvulsant agents. Kamiński et al. (2015) synthesized a series of new hybrid compounds combining elements of known antiepileptic drugs, demonstrating broad spectra of activity in seizure models. This research suggests that compounds with similar structural features could be explored for their potential anticonvulsant properties (Kamiński et al., 2015).
Antimicrobial Activity
Saravanan, Alagarsamy, and Prakash (2015) investigated compounds with structural elements similar to N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide for their antimicrobial properties. Their study synthesized and characterized derivatives with potential antimicrobial activity, indicating the relevance of such compounds in developing new antibacterial and antifungal agents (Saravanan, Alagarsamy, & Prakash, 2015).
Antitumor Agents
Research into the antitumor efficacy of related compounds has also been conducted. Tatsuta et al. (1999) investigated MKT-077, a novel rhodacyanine dye with structural similarities, for its potential as an antitumor agent. This study highlights the possibility of exploring related compounds for their antitumor activities and their pharmacokinetic profiles (Tatsuta et al., 1999).
Eigenschaften
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-19-4-6-20(7-5-19)17-27-25(32)26(33)28-18-24(31-14-12-29(2)13-15-31)21-8-9-23-22(16-21)10-11-30(23)3/h4-9,16,24H,10-15,17-18H2,1-3H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZSZQVJYNRUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2674183.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)
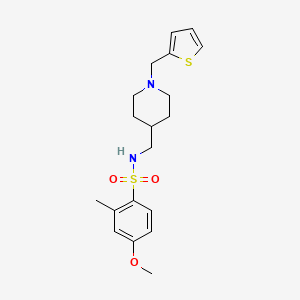
![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)
